

ML132: A Potent and Selective Tool for Interrogating Innate Immunity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML132

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system constitutes the first line of defense against invading pathogens and cellular damage. A key component of this rapid response is the inflammasome, a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines and initiates a form of programmed cell death known as pyroptosis. Central to this process is Caspase-1, a cysteine protease that acts as the executioner of the inflammasome pathway.

ML132 has emerged as a highly potent and selective small-molecule inhibitor of Caspase-1, offering researchers a powerful tool to dissect the intricacies of innate immune signaling. This technical guide provides a comprehensive overview of **ML132**, its mechanism of action, and its application in studying innate immunity. We present quantitative data on its inhibitory activity, detailed experimental protocols for its use in both in vitro and in vivo settings, and visualizations of the key signaling pathways it modulates.

Introduction to ML132

ML132 is a non-peptidic small molecule that acts as a potent, irreversible inhibitor of Caspase-1. Its high selectivity for Caspase-1 over other caspases makes it a precise tool for investigating the specific roles of this enzyme in inflammatory processes. By inhibiting Caspase-1, **ML132** effectively blocks the proteolytic cleavage of pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms. This, in turn, prevents the downstream inflammatory cascades initiated by these potent cytokines.

Mechanism of Action

ML132's inhibitory activity stems from its covalent modification of the active site cysteine residue of Caspase-1. This targeted binding effectively and irreversibly neutralizes the enzyme's catalytic function.

Quantitative Data: Potency and Selectivity

Biochemical assays have demonstrated the exceptional potency and selectivity of **ML132** for Caspase-1. The following table summarizes the key quantitative data regarding its inhibitory activity.

Target	IC50	Assay Type
Caspase-1	0.023 nM (23 pM)	Biochemical
Caspase-3	> 1000 nM	Biochemical
Caspase-7	> 1000 nM	Biochemical
Caspase-8	> 1000 nM	Biochemical
Caspase-9	> 1000 nM	Biochemical

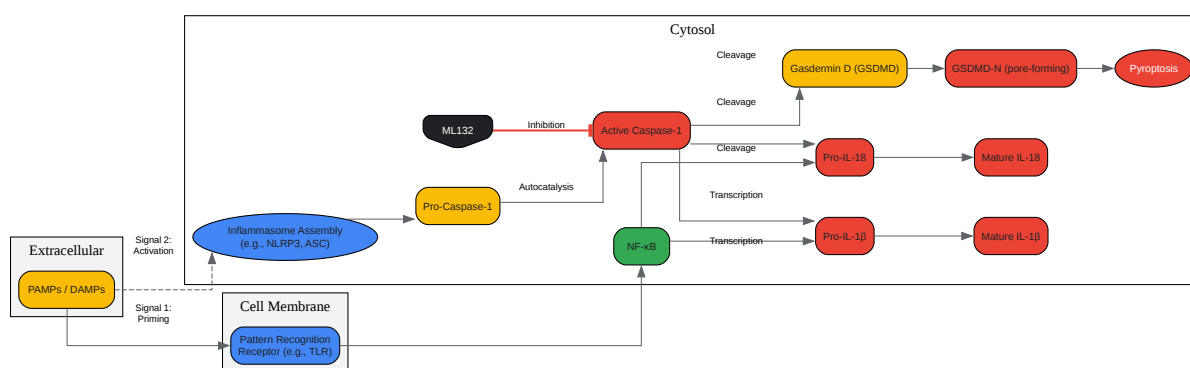
Table 1: Inhibitory activity of **ML132** against various caspases. The data highlights the remarkable selectivity of **ML132** for Caspase-1.

Signaling Pathways

ML132 primarily targets the Caspase-1-dependent inflammasome signaling pathway. Understanding this pathway is crucial for interpreting experimental results obtained using **ML132**.

The Canonical Inflammasome Pathway

The canonical inflammasome pathway is a central mechanism of innate immunity. It is activated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).



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Canonical Inflammasome Signaling Pathway and **ML132** Inhibition.

Experimental Protocols

The following protocols provide a framework for utilizing **ML132** to study innate immunity. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental conditions.

In Vitro Caspase-1 Inhibition Assay in Macrophages

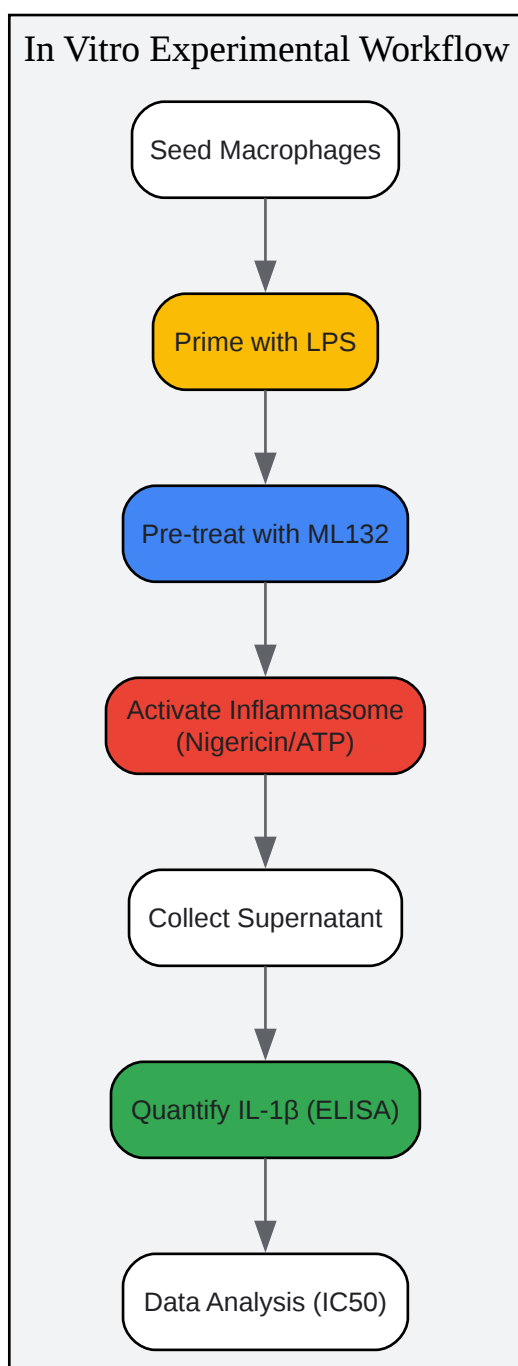
This protocol details the use of **ML132** to inhibit Caspase-1 activity in cultured macrophages, followed by the quantification of IL-1β secretion.

Materials:

- Murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1, THP-1).
- Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- Lipopolysaccharide (LPS).
- Nigericin or ATP.
- **ML132** (dissolved in DMSO).
- ELISA kit for mouse or human IL-1 β .
- 96-well cell culture plates.

Procedure:

- **Cell Seeding:** Seed macrophages in a 96-well plate at a density of 5×10^4 to 1×10^5 cells per well and culture overnight.
- **Priming:** Prime the cells with LPS (e.g., 1 $\mu\text{g/mL}$ for 4 hours) to induce the expression of pro-IL-1 β .
- **ML132 Pre-treatment:** Pre-incubate the primed cells with varying concentrations of **ML132** (e.g., 1 nM to 1 μM) for 1 hour. Include a vehicle control (DMSO).
- **Inflammasome Activation:** Stimulate the cells with a known inflammasome activator such as Nigericin (e.g., 10 μM for 1 hour) or ATP (e.g., 5 mM for 30 minutes).
- **Supernatant Collection:** Centrifuge the plate and carefully collect the cell culture supernatants.
- **IL-1 β Quantification:** Measure the concentration of mature IL-1 β in the supernatants using an ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Plot the concentration of IL-1 β against the concentration of **ML132** to determine the IC₅₀ of **ML132** for Caspase-1 inhibition in a cellular context.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com